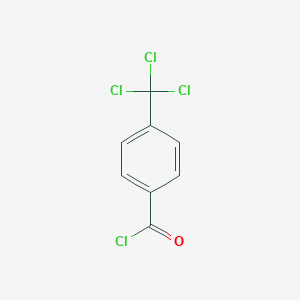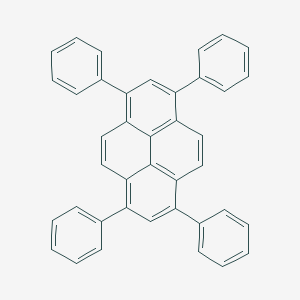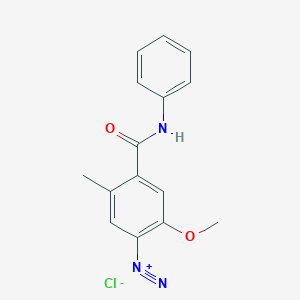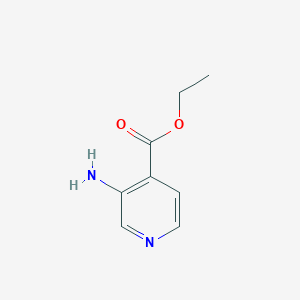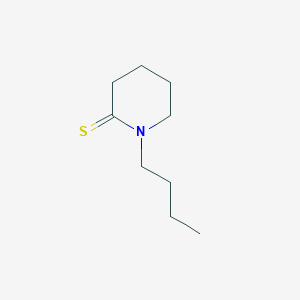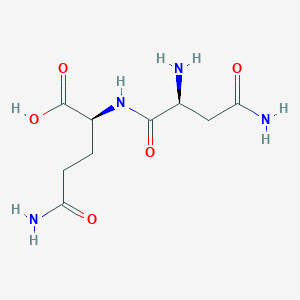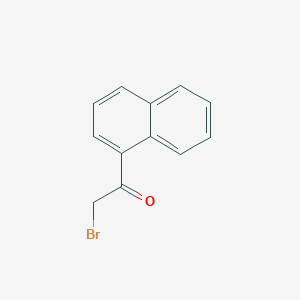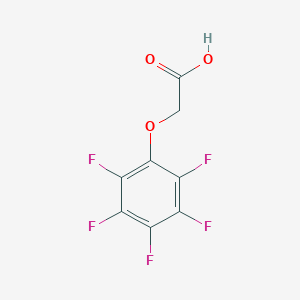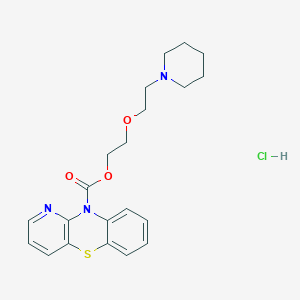
5,12-Dimethylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) that is formed as a byproduct of incomplete combustion of organic matter. It is a highly carcinogenic compound that has been found to cause cancer in laboratory animals. The purpose of
Wirkmechanismus
The mechanism of action of 5,12-Dimethylchrysene involves the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS can cause damage to DNA, proteins, and lipids, leading to mutations and cell death. Additionally, 5,12-Dimethylchrysene can activate various signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which can lead to the expression of genes involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5,12-Dimethylchrysene are primarily related to its carcinogenic and mutagenic properties. It has been shown to cause tumors in various organs, including the lungs, liver, and skin. It can also cause DNA damage and mutations in cells, leading to genetic instability and the potential for cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,12-Dimethylchrysene in laboratory experiments is its well-established carcinogenic properties. This allows researchers to study the mechanisms of carcinogenesis and mutagenesis in a controlled setting. However, a limitation of using 5,12-Dimethylchrysene is its toxicity, which can make it difficult to work with and can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for research on 5,12-Dimethylchrysene. One area of interest is the development of new methods for detecting and quantifying exposure to the compound. This can help to better understand the risks associated with exposure and to develop strategies for reducing exposure. Additionally, there is a need for further research on the mechanisms of action of 5,12-Dimethylchrysene, particularly with regards to its effects on gene expression and signaling pathways. Finally, there is a need for research on the potential for 5,12-Dimethylchrysene to interact with other environmental pollutants and to exacerbate their effects on human health.
Synthesemethoden
The synthesis of 5,12-Dimethylchrysene can be achieved through various methods, including the thermal cracking of petroleum, pyrolysis of coal, and incomplete combustion of organic matter. However, the most common method of synthesis is through the reaction of 1,2-dimethylbenzene with 1,2-benzoquinone in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
5,12-Dimethylchrysene has been extensively studied for its carcinogenic properties. It has been found to cause cancer in laboratory animals, including mice, rats, and hamsters. It is also a potent mutagen, causing DNA damage and mutations in cells. As a result, it has been used in many studies to investigate the mechanisms of carcinogenesis and mutagenesis.
Eigenschaften
CAS-Nummer |
14250-05-6 |
|---|---|
Produktname |
5,12-Dimethylchrysene |
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
5,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-12-19-17-9-4-3-7-15(17)11-14(2)20(19)18-10-6-5-8-16(13)18/h3-12H,1-2H3 |
InChI-Schlüssel |
MAMUUFOIMDXRPP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C |
Andere CAS-Nummern |
14250-05-6 |
Synonyme |
5,12-dimethylchrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



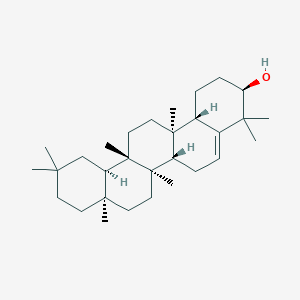
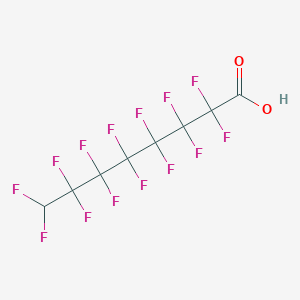
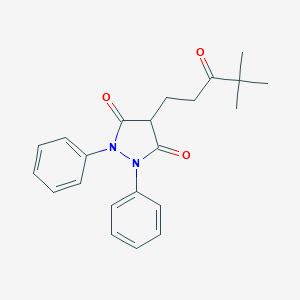
![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)
